1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine
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Overview
Description
1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine is a synthetic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and an imidazole ring
Preparation Methods
The synthesis of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
These reactions often yield major products that retain the core imidazole structure while introducing new functional groups .
Scientific Research Applications
1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with G-protein-coupled receptors, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
1-Cyclopropyl-4-(2-fluorophenyl)-1H-imidazol-5-amine can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: This compound shares the fluorophenyl group but lacks the imidazole ring and cyclopropyl group, resulting in different chemical properties and applications.
2-Cyclopropyl-4-fluorophenol: This compound contains both the cyclopropyl and fluorophenyl groups but differs in the presence of a hydroxyl group instead of the imidazole ring.
Properties
Molecular Formula |
C12H12FN3 |
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Molecular Weight |
217.24 g/mol |
IUPAC Name |
3-cyclopropyl-5-(2-fluorophenyl)imidazol-4-amine |
InChI |
InChI=1S/C12H12FN3/c13-10-4-2-1-3-9(10)11-12(14)16(7-15-11)8-5-6-8/h1-4,7-8H,5-6,14H2 |
InChI Key |
OBWQHDFMOORWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC(=C2N)C3=CC=CC=C3F |
Origin of Product |
United States |
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